molecular formula C28H31N3O3 B14920385 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone

1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone

Cat. No.: B14920385
M. Wt: 457.6 g/mol
InChI Key: VMXQZWRKVFDITE-UHFFFAOYSA-N
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Description

The compound 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone is a carbazole-piperazine hybrid featuring a 4-methoxyphenoxy substituent. Carbazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-methoxyphenoxy group may influence electronic and steric properties, modulating target interactions .

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C28H31N3O3/c1-3-31-26-7-5-4-6-24(26)25-18-21(8-13-27(25)31)19-29-14-16-30(17-15-29)28(32)20-34-23-11-9-22(33-2)10-12-23/h4-13,18H,3,14-17,19-20H2,1-2H3

InChI Key

VMXQZWRKVFDITE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at specific functional groups, such as the carbonyl group.

    Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can lead to the formation of carbazole-3,6-dione.

Scientific Research Applications

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The carbazole moiety is known for its ability to intercalate into DNA, potentially disrupting DNA replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate (1:1)

  • Molecular Formula : C₂₉H₃₀ClN₃O₆
  • Key Differences: Substituent: 4-Chlorophenoxy vs. 4-methoxyphenoxy. Additional Group: Oxalate counterion (enhances crystallinity and solubility). Molecular Weight: 552.024 g/mol (vs. ~505 g/mol for the main compound, estimated).

Carbazole Derivatives with Heterocyclic Linkers

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Molecular Formula : C₁₈H₁₆N₄O₂
  • Key Differences: Linker: 1,3,4-Oxadiazole ring replaces the piperazine-ethanone chain. Biological Activity: Exhibits antimicrobial activity (e.g., against S. aureus and E. coli), attributed to the oxadiazole’s electron-deficient nature enhancing interactions with microbial enzymes .

Tetrahydrocarbazole-Based Analogues

2-(4-Ethylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

  • Molecular Formula : C₂₂H₂₉N₃O
  • Key Differences :
    • Core Structure : Tetrahydrocarbazole (partially saturated carbazole) vs. fully aromatic carbazole.
    • Substituent : 3-Methyl group on the tetrahydrocarbazole.
  • The ethylpiperazine group retains hydrogen-bonding capacity .

Carbazole-Phenoxy Hybrids with Alkyl Linkers

1-(4-(4-(9H-Carbazol-9-yl)butoxy)phenyl)ethanone

  • Synthetic Route: Williamson ether synthesis using 9-(4-chlorobutyl)-9H-carbazole and p-hydroxyacetophenone .
  • Key Differences: Linker: Butyl chain instead of piperazine-ethanone. Substituent: Acetophenone group at the para position.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP (Estimated) Key Functional Groups Biological Activity
Main Compound ~505 ~3.8 Piperazine, 4-methoxyphenoxy Not reported in evidence
4-Chlorophenoxy-oxalate derivative 552.024 ~2.5 Chlorophenoxy, oxalate Improved crystallinity
Oxadiazole derivative 320.35 ~2.9 1,3,4-Oxadiazole Antimicrobial
Tetrahydrocarbazole analogue 375.49 ~3.2 Tetrahydrocarbazole, ethylpiperazine Potential CNS activity

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